molecular formula C15H9ClN2O B2885983 2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one CAS No. 483995-48-8

2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one

Cat. No.: B2885983
CAS No.: 483995-48-8
M. Wt: 268.7
InChI Key: JBWNGLUFOQPPBL-UHFFFAOYSA-N
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Description

2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one is a heterocyclic compound that belongs to the indoloquinoline family. This compound is characterized by its fused ring structure, which includes an indole and a quinoline moiety. It has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one can be achieved through several methods. One common approach involves the palladium-catalyzed intramolecular C-H arylation of indole derivatives . This method allows for the formation of the fused ring structure under mild conditions, providing good yields of the desired product.

Another method involves the use of visible light-induced intramolecular oxidative cyclization and detosylation . This photocatalytic strategy generates the compound efficiently under mild conditions, with the reaction being significantly improved by the use of a photosensitizer.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The palladium-catalyzed method is often preferred for its high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted indoloquinoline derivatives.

Scientific Research Applications

2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-5,11-dihydroindolo[3,2-c]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O/c16-8-5-6-12-10(7-8)14-13(15(19)18-12)9-3-1-2-4-11(9)17-14/h1-7,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWNGLUFOQPPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=CC(=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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